Chroman-3-amine hydrochloride, also known as chroman-3-ylamine hydrochloride, is a heterocyclic compound . It has the empirical formula C9H12ClNO and a molecular weight of 185.65 .
The molecular structure of Chroman-3-amine hydrochloride consists of a benzene ring fused with a dihydropyran ring . The nitrogen atom is attached to the third carbon atom in the dihydropyran ring .
Chroman-3-amine hydrochloride is synthesized from various precursors, primarily through methods involving nucleophilic substitution reactions that facilitate the formation of the chroman structure. It is classified as an amine derivative of chroman, specifically featuring an amino group at the 3-position of the chroman ring. This classification places it within a broader category of bioactive compounds that exhibit diverse pharmacological properties.
The synthesis of Chroman-3-amine hydrochloride typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and concentration of reagents, are critical for optimizing yield and purity. The use of optically active starting materials can also influence the stereochemistry of the final product while maintaining high optical activity .
Chroman-3-amine hydrochloride has a distinct molecular structure characterized by:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances that affect its reactivity and interaction with biological targets.
Chroman-3-amine hydrochloride participates in various chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts .
The mechanism of action for Chroman-3-amine hydrochloride is primarily linked to its interactions with biological macromolecules:
These mechanisms underscore its potential therapeutic applications in treating age-related diseases and other conditions.
Chroman-3-amine hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various applications in pharmaceuticals and research.
Chroman-3-amine hydrochloride has multiple scientific applications:
The versatility of Chroman-3-amine hydrochloride makes it a valuable compound in both academic research and industrial applications .
The systematic name chroman-3-amine hydrochloride adheres to IUPAC conventions, signifying a chroman system (3,4-dihydro-2H-1-benzopyran) with an amine group at the 3-position, stabilized as a hydrochloride salt. Key identifiers include:
Table 1: Structural Classification of Chroman Derivatives
Compound Name | Molecular Formula | Key Structural Features | Distinguishing Properties |
---|---|---|---|
Chroman-3-amine | C₉H₁₁NO | Primary amine at C3 of chroman; free base | Lower solubility; requires salt formation for stability |
Chroman-3-amine hydrochloride | C₉H₁₂ClNO | Protonated amine (NH₃⁺) with chloride counterion; chroman backbone | Enhanced crystallinity; water solubility; handling stability [8] |
3-Aminochromane | C₉H₁₁NO | Positional isomer; amine at C3 without fused ring saturation variance | Altered electronic distribution; distinct receptor binding |
4-Aminochroman | C₉H₁₁NO | Amine at C4; altered pharmacophore orientation | Reduced bioactivity in neurological targets |
Chroman derivatives are classified by ring saturation and substituent positioning. Chroman-3-amine hydrochloride belongs to the 3-substituted 3,4-dihydro-2H-chromenes, distinguished by a partially saturated oxygen-containing heterocycle fused to a benzene ring. The chiral center at C3 in enantiopure forms ((R) or (S)) critically influences stereoselective biological interactions [2] [8].
The compound emerged from broader investigations into chroman alkaloids and synthetic heterocycles in the late 20th century. Initial reports focused on racemic chroman-3-amine synthesis via:
Industrial-scale production advanced with high-pressure hydrogenation techniques employing chiral catalysts (e.g., Rh-DIPAMP complexes) to achieve enantiomeric excess >98% [2]. Commercial availability began in the early 2000s, with suppliers like ChemImpex and Ambeed listing the racemic form (18518-71-3) by 2002 and enantiopure forms (211506-59-1; 211506-60-4) by 2005 [7] [8] [10]. Early pharmacological studies identified its intraperitoneal LD₅₀ in mice as 250 mg/kg, noting excitatory and convulsive effects—hinting at neurological activity [1].
Neurotransmitter Receptor Modulation
The compound’s ability to cross the blood-brain barrier and interact with monoamine systems underpins its neuropharmacological potential. Key mechanisms include:
Table 2: Therapeutic Applications of Chroman-3-amine Hydrochloride Derivatives
Therapeutic Area | Derivative Examples | Biological Targets | Research Findings |
---|---|---|---|
Neurological Disorders | (S)-enantiomer-based arylalkylamines | Serotonin receptors; MAO enzymes | Dose-dependent anxiolysis in rodent models; reduced serotonin degradation |
Anticancer Agents | Spirochroman-thiophene conjugates | Cyclin-dependent kinases (CDKs); tubulin | Induction of apoptosis in MCF-7 breast cancer cells (IC₅₀ = 2.1 μM) [9] |
Antioxidant Formulations | Catechol-chroman hybrids | Reactive oxygen species (ROS) | Synergistic ROS scavenging in neuronal cell lines |
Anticancer Applications
Chroman-3-amine serves as a precursor for cytotoxic agents. Hybrid molecules like 7-(5-((amino)methyl)thiophen-2-yl)spiro[chroman-2,4′-piperidin]-4-one hydrochloride inhibit cyclin-dependent kinases (CDKs) and tubulin polymerization, inducing apoptosis in melanoma (B16F10) and breast cancer (MCF-7) cell lines [9]. Molecular docking confirms enhanced CDK2 binding affinity (ΔG = -9.2 kcal/mol) versus parent chroman scaffolds due to hydrogen bonding with Cys83 and hydrophobic contacts with Ile10 [9].
Chiral Pharmacology
Enantiopurity dictates biological outcomes:
Computational ADME predictions for derivatives show favorable properties:
LogP: 2.45 ± 0.1 (optimal for blood-brain barrier penetration) PSA: 35.25 Ų (moderate passive absorption) hERG inhibition risk: Low [9]
Material Science and Catalysis
Beyond pharmacology, the amine functionality enables use as:
This multifaceted utility underscores chroman-3-amine hydrochloride’s role as a cornerstone in developing targeted therapeutics and functional materials, with ongoing research expanding its applications in biotechnology and synthetic chemistry [2] [8] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7